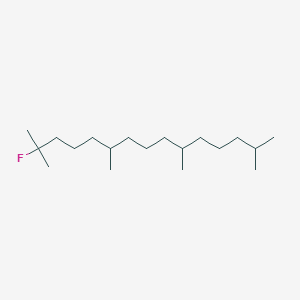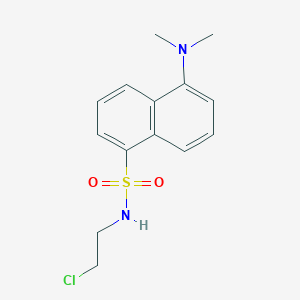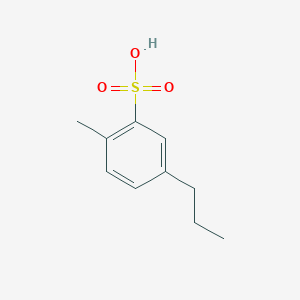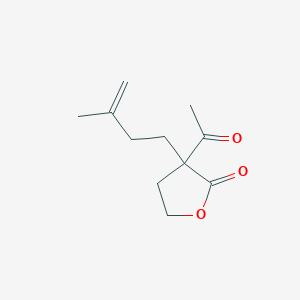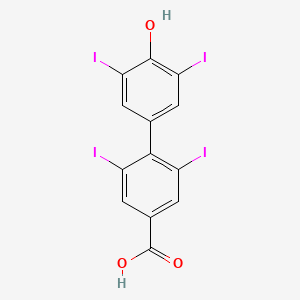
4'-Hydroxy-2,3',5',6-tetraiodobiphenyl-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₆I₄O₃ It is a derivative of biphenyl, characterized by the presence of four iodine atoms, a hydroxyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid typically involves the iodination of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl structure using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or sulfuric acid (H₂SO₄). The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available biphenyl precursors. The process includes iodination, hydroxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular components through its hydroxyl and carboxylic acid groups, potentially affecting enzyme activity or cellular signaling pathways. The iodine atoms can also play a role in its mechanism of action, particularly in imaging applications where they enhance contrast.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3’,4’,5’,6-Pentachlorobiphenyl: A chlorinated biphenyl derivative with similar structural features but different halogen atoms.
4’-Hydroxy-2,3’,5’,6-tetrachlorobiphenyl-4-carboxylic acid: A chlorinated analog with similar functional groups.
4’-Hydroxy-2,3’,5’,6-tetrabromobiphenyl-4-carboxylic acid: A brominated analog with similar functional groups.
Uniqueness
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated and brominated analogs
Propriétés
Numéro CAS |
91821-67-9 |
|---|---|
Formule moléculaire |
C13H6I4O3 |
Poids moléculaire |
717.80 g/mol |
Nom IUPAC |
4-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H6I4O3/c14-7-3-6(13(19)20)4-8(15)11(7)5-1-9(16)12(18)10(17)2-5/h1-4,18H,(H,19,20) |
Clé InChI |
DRIBUDGRSYYVRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=C2I)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)


![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
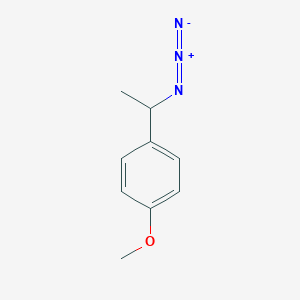


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
